molecular formula C17H18ClNOS B2844832 N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide CAS No. 338399-86-3

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide

Cat. No.: B2844832
CAS No.: 338399-86-3
M. Wt: 319.85
InChI Key: PNANLBYTBDHSJL-UHFFFAOYSA-N
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Description

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClNOS and its molecular weight is 319.85. The purity is usually 95%.
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Biological Activity

N-(2-((4-Chlorophenyl)sulfanyl)ethyl)-2-(3-methylphenyl)acetamide, a compound characterized by its unique structural features, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical formula of this compound is C17H18ClNOSC_{17}H_{18}ClNOS. Its structure includes:

  • Chlorophenyl group : Contributes to lipophilicity and potential receptor interactions.
  • Sulfanyl linkage : May enhance biological activity through specific enzyme interactions.
  • Acetamide functional group : Often associated with increased solubility and bioavailability.

This compound is believed to interact with various biological targets, modulating enzyme activity and influencing critical biological pathways. The compound's mechanism may involve:

  • Enzyme Inhibition : Potential inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR), which are critical in bacterial replication and folate metabolism, respectively .
  • Antimicrobial Activity : Demonstrated effectiveness against a range of pathogenic bacteria, exhibiting minimum inhibitory concentrations (MICs) as low as 0.22 to 0.25 μg/mL in some derivatives .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown:

  • Minimum Inhibitory Concentration (MIC) : Effective against Gram-positive and Gram-negative bacteria.
  • Biofilm Formation Inhibition : The compound has shown superior antibiofilm activity compared to standard antibiotics like Ciprofloxacin .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. Preliminary studies suggest that it may reduce inflammation by modulating cytokine production and inhibiting inflammatory pathways, although detailed mechanisms remain under investigation .

Study 1: Antimicrobial Evaluation

In a comprehensive study evaluating various derivatives of related compounds, this compound was found to possess potent antimicrobial activity. The results indicated:

CompoundMIC (μg/mL)Biofilm Reduction (%)Hemolytic Activity (%)
7b0.22805.1
Control-3015.0

This study highlighted the compound's potential as a therapeutic agent against resistant bacterial strains .

Study 2: Enzyme Inhibition

Another research effort focused on the enzyme inhibition capabilities of the compound. It demonstrated IC50 values for DNA gyrase inhibition ranging from 12.27 to 31.64 μM, indicating a strong potential for further development as an antibacterial agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

Compound NameStructural FeaturesUnique Aspects
2-(4-Chlorophenyl)-N-(2-((4-methylphenyl)sulfonyl)ethyl)acetamideContains a chlorophenyl group and sulfonamideSulfonamide instead of sulfanyl group
4-MethylphenylsulfonamideContains a sulfonamide groupLacks chlorophenyl and acetamide functionalities
4-Chlorophenylacetic AcidContains a chlorophenyl groupLacks both sulfanyl and acetamide groups

The unique sulfanyl linkage in this compound distinguishes it from other compounds, potentially enhancing its biological activity and therapeutic applications.

Properties

IUPAC Name

N-[2-(4-chlorophenyl)sulfanylethyl]-2-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNOS/c1-13-3-2-4-14(11-13)12-17(20)19-9-10-21-16-7-5-15(18)6-8-16/h2-8,11H,9-10,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNANLBYTBDHSJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CC(=O)NCCSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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